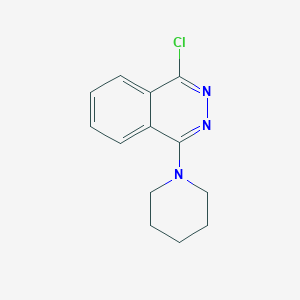

1-Chloro-4-piperidin-1-yl-phthalazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

The synthesis of 1-Chloro-4-piperidin-1-yl-phthalazine typically involves the reaction of 1-chlorophthalazine with piperidine. One common method includes heating a mixture of 1-chlorophthalazine and piperidine under reflux conditions . The reaction is usually carried out in the presence of a suitable solvent, such as acetonitrile, and may require the use of a base like sodium carbonate to facilitate the reaction . The resulting product is then purified through filtration and recrystallization to obtain the desired compound in high yield .

Análisis De Reacciones Químicas

1-Chloro-4-piperidin-1-yl-phthalazine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom in the compound can be substituted by other nucleophiles, leading to the formation of different derivatives.

Oxidation and Reduction:

Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common reagents used in these reactions include bases like sodium carbonate and solvents such as acetonitrile . The major products formed from these reactions depend on the specific conditions and reagents used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

1-Chloro-4-piperidin-1-yl-phthalazine has shown significant promise as an anticancer agent. Research indicates that it exhibits potent cytotoxicity against various cancer cell lines, particularly human breast cancer cells (MCF-7) and colorectal cancer cells (HCT-116). The mechanism of action primarily involves the inhibition of vascular endothelial growth factor receptor 2 (VEGFR2), which plays a crucial role in tumor angiogenesis. Studies have reported that this compound can induce apoptosis in cancer cells, effectively halting their proliferation.

| Cell Line | IC50 (μM) | Mechanism |

|---|---|---|

| MCF-7 | 2.93 | Apoptosis induction |

| HCT-116 | 0.64 | VEGFR2 inhibition |

Biological Research

Antimicrobial Properties

The compound has been investigated for its antimicrobial properties, with several studies indicating its effectiveness against a range of bacterial strains. The structural features of this compound contribute to its ability to disrupt microbial cell functions.

Pharmacological Studies

In pharmacological contexts, this compound serves as a scaffold for the development of new drugs targeting various diseases beyond cancer, including infectious diseases due to its antimicrobial activity. Its ability to modulate enzyme activities makes it a candidate for further drug design.

Chemical Synthesis and Industrial Applications

Synthesis Methods

The synthesis of this compound typically involves nucleophilic substitution reactions where piperidine acts as the nucleophile attacking an electrophilic site on the phthalazine ring. This process can be optimized using various solvents and reaction conditions to enhance yield and purity.

Industrial Relevance

In industrial applications, this compound is utilized in the production of specialty chemicals and materials, contributing to advancements in chemical manufacturing processes. Its unique properties allow it to serve as an intermediate in synthesizing more complex molecules.

Case Studies and Research Findings

Several studies underline the significance of this compound in scientific research:

- A study published in Pharmaceutical Research highlighted its potential as a VEGFR2 inhibitor, demonstrating an IC50 value of 17.8 μM against HCT-116 cells and significant apoptosis induction (21.7-fold increase) upon treatment .

- Another investigation focused on the synthesis of novel phthalazine derivatives, where compounds similar to this compound exhibited promising anti-proliferative effects against various cancer cell lines .

Mecanismo De Acción

The mechanism of action of 1-Chloro-4-piperidin-1-yl-phthalazine involves its interaction with specific molecular targets and pathways. As an anticancer agent, the compound is believed to inhibit the proliferation of cancer cells by interfering with key signaling pathways involved in cell growth and survival . The exact molecular targets and pathways, however, require further investigation to be fully elucidated.

Comparación Con Compuestos Similares

1-Chloro-4-piperidin-1-yl-phthalazine can be compared with other phthalazine derivatives, such as:

Actividad Biológica

1-Chloro-4-piperidin-1-yl-phthalazine is a synthetic compound belonging to the phthalazine family, characterized by a phthalazine core structure substituted with a chloro group and a piperidine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications.

- Molecular Formula : C13H14ClN3

- Molecular Weight : 247.73 g/mol

- CAS Number : 314035-82-0

The biological activity of this compound primarily revolves around its interaction with various molecular targets:

- Inhibition of VEGFR2 : Similar compounds have been reported to inhibit vascular endothelial growth factor receptor 2 (VEGFR2), which plays a critical role in angiogenesis. This inhibition is significant in cancer treatment as it can hinder tumor growth and metastasis.

- Cytotoxic Effects : The compound exhibits potent cytotoxic activity against human breast cancer cell lines, particularly MCF-7. The mechanism includes apoptosis induction and modulation of key signaling pathways.

Anticancer Activity

Research indicates that this compound has shown promising results against various cancer cell lines:

The compound's anticancer properties are attributed to its ability to induce cell death and inhibit proliferation in cancerous cells.

Antimicrobial Properties

Phthalazine derivatives, including this compound, have been investigated for their antimicrobial activities. Although specific data on this compound's antimicrobial efficacy is limited, similar compounds have demonstrated activity against various bacterial strains and fungi .

Case Studies and Research Findings

Several studies have explored the biological activities of phthalazine derivatives, highlighting the significance of substituents on the phthalazine ring:

- Anticancer Studies : In a study evaluating multiple phthalazine derivatives, modifications at the piperidine position were found to enhance anticancer activity. Specifically, compounds with chloro substitutions showed higher potency against breast cancer cell lines compared to their unsubstituted counterparts .

- Mechanistic Insights : A study focused on the molecular interactions of phthalazine derivatives revealed that the presence of electron-withdrawing groups (like chlorine) significantly affected their biological activity, enhancing their ability to inhibit key enzymes involved in cancer progression .

- Pharmacological Applications : The compound has been proposed as a scaffold for drug development due to its diverse biological activities, including potential applications in treating neuropathic pain and other conditions .

Propiedades

IUPAC Name |

1-chloro-4-piperidin-1-ylphthalazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClN3/c14-12-10-6-2-3-7-11(10)13(16-15-12)17-8-4-1-5-9-17/h2-3,6-7H,1,4-5,8-9H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZHRIJILPSVIKI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NN=C(C3=CC=CC=C32)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.